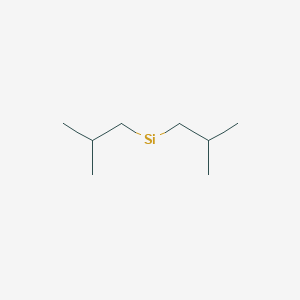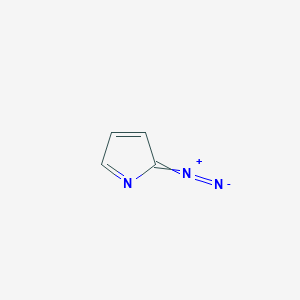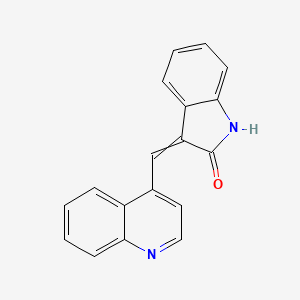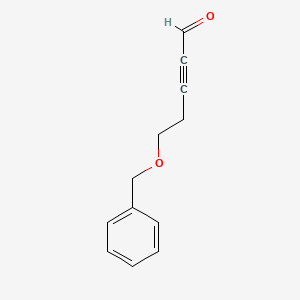
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Vorbereitungsmethoden
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves several steps. One common method includes the alkylation of xanthine derivatives. The reaction conditions typically involve the use of alkyl halides in the presence of a base such as potassium carbonate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles. These reactions often result in the formation of new derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and its derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The specific pathways and targets depend on the context of its use, such as therapeutic applications or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- can be compared with other similar compounds such as:
1-Methylxanthine: Another derivative of xanthine with different alkyl groups.
Theobromine: A naturally occurring compound with similar structure but different biological effects.
Theophylline: Used in medicine for its bronchodilator effects, it shares a similar purine structure.
These comparisons highlight the unique properties of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-, such as its specific alkylation pattern and its resulting chemical and biological activities.
Eigenschaften
CAS-Nummer |
121875-96-5 |
|---|---|
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
1-methyl-3,7-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-8-13-10-9(15)11(17)14(3)12(18)16(10)7-5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
HERBEZMVPIUPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)


![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
